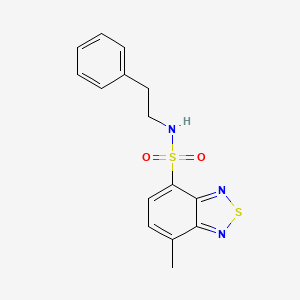![molecular formula C17H26FNO2 B5607292 (3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5607292.png)
(3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol is a complex organic compound that belongs to the class of piperidines. This compound is characterized by its unique structural features, including a piperidine ring substituted with a 3-fluorophenyl group, a 2-methoxyethyl group, and a 3-methyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the 3-Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, such as 3-fluorobenzyl chloride, in a nucleophilic substitution reaction.
Addition of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the methoxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, leading to a conformational change that modulates their activity. This can result in various physiological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4R)-1-[2-(3-chlorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- (3R,4R)-1-[2-(3-bromophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
- (3R,4R)-1-[2-(3-iodophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
Uniqueness
The uniqueness of (3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol lies in the presence of the fluorophenyl group, which imparts specific electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different halogen substituents.
Eigenschaften
IUPAC Name |
(3R,4R)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO2/c1-14-13-19(10-7-17(14,20)8-11-21-2)9-6-15-4-3-5-16(18)12-15/h3-5,12,14,20H,6-11,13H2,1-2H3/t14-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFJNXRUXLITQF-RHSMWYFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B5607212.png)

![[4-[(E)-hydroxyiminomethyl]phenyl] benzenesulfonate](/img/structure/B5607220.png)
![(3R*,4S*)-1-[3-(2-methoxyphenyl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5607221.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5607229.png)
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5607242.png)

![N-[(E)-(2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5607253.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5607265.png)

![METHYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B5607277.png)
![4-({4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5607281.png)


